N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a brominated phenol, a chlorinated oxazole, and a carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common route includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone. This intermediate is then subjected to a cyclization reaction with 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid under acidic conditions to form the desired oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and oxazoles
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol and chlorinated oxazole moieties contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .
Comparison with Similar Compounds
- 5-bromo-2-hydroxybenzophenone
- 5-bromo-2-hydroxyacetophenone
- 4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid
Uniqueness: N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide stands out due to its combined functional groups, which provide a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C11H8BrClN2O3 |
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Molecular Weight |
331.55 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-4-chloro-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C11H8BrClN2O3/c1-5-9(13)10(18-15-5)11(17)14-7-4-6(12)2-3-8(7)16/h2-4,16H,1H3,(H,14,17) |
InChI Key |
TZSBOACDWANEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)NC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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